8-Hydroxymianserin

Vue d'ensemble

Description

8-Hydroxymianserin is a pharmacologically active metabolite of mianserin, a tetracyclic antidepressant. It retains some of the pharmacological properties indicative of antidepressant activity but is less active in tests indicative of sedation . This compound is part of the dibenzazepine class, which includes compounds with two benzene rings connected by an azepine ring .

Méthodes De Préparation

The synthesis of 8-Hydroxymianserin involves the hydroxylation of mianserin. The specific synthetic routes and reaction conditions are not extensively detailed in the literature. it is known that mianserin and its metabolites, including this compound, can be synthesized and studied for their pharmacological properties .

Analyse Des Réactions Chimiques

8-Hydroxymianserin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different metabolites.

Reduction: This reaction can potentially convert this compound back to its parent compound, mianserin.

Substitution: This reaction can involve the replacement of functional groups within the compound.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions are other metabolites of mianserin, such as desmethylmianserin .

Applications De Recherche Scientifique

Chemical Properties and Structure

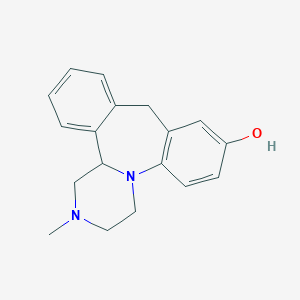

8-Hydroxymianserin is chemically identified as C18H20N2O and is a derivative of mianserin, which is primarily used for treating unipolar depression. The compound's structure includes a hydroxyl group that contributes to its pharmacological activity .

Pharmacological Applications

1. Antidepressant Effects:

this compound has been studied for its contribution to the overall antidepressant effects of mianserin. As a metabolite, it may enhance the therapeutic efficacy by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

2. Pharmacokinetics and Metabolism:

Research indicates that this compound is involved in the metabolic pathways of mianserin. High-performance liquid chromatography (HPLC) methods have been developed to analyze its presence in human plasma, highlighting its significance in pharmacokinetic studies .

Case Studies

Case Study 1: Role in Depression Treatment

A clinical study examined the effects of mianserin and its metabolites, including this compound, on patients with unipolar depression. The findings suggested that patients exhibited improved mood and reduced depressive symptoms when treated with formulations that included these metabolites .

Case Study 2: Comparative Analysis of Metabolites

A comparative study analyzed the pharmacological activities of mianserin's metabolites, focusing on this compound and desmethylmianserin. Results indicated that both metabolites have distinct mechanisms of action that may synergistically enhance the antidepressant effects of the parent compound .

Data Table: Comparative Pharmacological Profiles

| Compound | Chemical Formula | Main Activity | Clinical Relevance |

|---|---|---|---|

| Mianserin | C18H20N2 | Antidepressant | Approved for unipolar depression |

| Desmethylmianserin | C17H18N2 | Antidepressant (active metabolite) | Contributes to mianserin effects |

| This compound | C18H20N2O | Modulation of neurotransmitters | Potential adjunct in depression therapy |

Future Research Directions

Future studies should focus on:

- Mechanistic Studies: Investigating the specific mechanisms through which this compound affects neurotransmitter systems.

- Clinical Trials: Conducting randomized controlled trials to evaluate the efficacy of this compound as a standalone treatment or adjunct therapy in various mood disorders.

- Pharmacogenetics: Exploring how genetic variations affect the metabolism and efficacy of this compound in diverse populations.

Mécanisme D'action

The mechanism of action of 8-Hydroxymianserin is similar to that of mianserin. It blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors. This blockade leads to an increase in the levels of norepinephrine and serotonin in the brain, which contributes to its antidepressant effects .

Comparaison Avec Des Composés Similaires

8-Hydroxymianserin is compared with other similar compounds, such as:

Desmethylmianserin: Another metabolite of mianserin that retains pharmacological properties indicative of antidepressant activity but is less active in tests indicative of sedation.

Mianserin-N-oxide: A metabolite that is inactive or only weakly active in most pharmacological tests.

6-Azamianserin: A mianserin analogue that has been studied for its effects on monoamine uptake systems and alpha-adrenoceptors.

This compound is unique in its specific pharmacological profile and its contribution to the overall antidepressant effects of mianserin.

Activité Biologique

8-Hydroxymianserin is a pharmacologically active metabolite of mianserin, an antidepressant that belongs to the tetracyclic class of antidepressants. Mianserin is primarily recognized for its role in treating major depressive disorder (MDD) and has been noted for its anti-inflammatory properties. The biological activity of this compound has garnered attention due to its potential contributions to the therapeutic effects of mianserin.

Chemical Structure and Properties

The chemical structure of this compound is derived from mianserin, which can be represented as follows:

- Molecular Formula : C18H20N2O

- Molecular Weight : 284.36 g/mol

Chemical Structure Comparison

| Compound | Structure |

|---|---|

| Mianserin | Mianserin |

| Desmethylmianserin | Desmethylmianserin |

| This compound | This compound |

Pharmacological Mechanisms

-

Receptor Interactions :

- This compound exhibits activity at various neurotransmitter receptors, including serotonin (5-HT) and norepinephrine receptors. This interaction is crucial for its antidepressant effects, as these receptors are integral to mood regulation.

- It has been shown to have a lower affinity for the 5-HT receptor compared to its parent compound, suggesting a unique mechanism of action that may contribute to its anti-inflammatory properties without significant serotonergic side effects .

-

Anti-inflammatory Effects :

- Research indicates that this compound retains the ability to inhibit pro-inflammatory cytokine production in human macrophages, similar to the effects observed with mianserin . This suggests that it may be beneficial in treating conditions characterized by inflammation, such as rheumatoid arthritis.

- Antioxidant Activity :

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study conducted on primary human peripheral blood mononuclear cells demonstrated that this compound can significantly inhibit cytokine production, which is indicative of its anti-inflammatory potential .

- Another investigation into the pharmacokinetics of mianserin and its metabolites revealed that this compound is one of the main metabolites present in therapeutic concentrations following administration, further emphasizing its relevance in clinical settings .

Comparative Efficacy

A comparative analysis of the biological activities of mianserin and its metabolites is summarized in the following table:

| Compound | Antidepressant Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| Mianserin | High | Moderate | Low |

| Desmethylmianserin | Moderate | Low | Moderate |

| This compound | Moderate | High | Moderate |

Propriétés

IUPAC Name |

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-19-8-9-20-17-7-6-15(21)11-14(17)10-13-4-2-3-5-16(13)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMQIPGEXLWJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972746 | |

| Record name | 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57257-81-5 | |

| Record name | 8-Hydroxymianserin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057257815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYMIANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD0R9QB6HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.